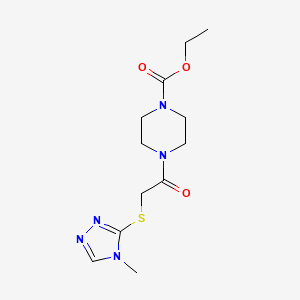

ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked to a 4-methyl-1,2,4-triazole moiety via a thioacetyl bridge. This structure is part of a broader class of 1,2,4-triazole derivatives, which are extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities . The compound’s synthesis likely involves multi-step reactions, such as cyclization of thiosemicarbazides or coupling of thioacetohydrazides with appropriate electrophiles, as observed in structurally related compounds .

Properties

IUPAC Name |

ethyl 4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3S/c1-3-20-12(19)17-6-4-16(5-7-17)10(18)8-21-11-14-13-9-15(11)2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQMNXSINRNNIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 4-Methyl-4H-1,2,4-Triazole-3-thiol Intermediate

The synthesis begins with the preparation of the 4-methyl-4H-1,2,4-triazole-3-thiol intermediate, a critical building block. This step typically involves cyclization reactions of hydrazinecarbothioamide derivatives under basic conditions. For example, hydrazinecarbothioamides derived from aryl isothiocyanates undergo intramolecular cyclization in the presence of sodium hydroxide or potassium hydroxide to yield the triazolethione core. A representative reaction uses N-(4-hydroxyphenyl)acetamide and ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate, which is subsequently treated with hydrazine hydrate to generate the corresponding acetohydrazide. Reaction with aryl isothiocyanates produces thiosemicarbazides, which cyclize in basic media to form the triazolethione.

Introduction of the Thioacetyl Group

The thioacetyl moiety is introduced via nucleophilic substitution. The triazolethiol intermediate reacts with chloroacetyl chloride in anhydrous acetone under reflux conditions. Potassium carbonate is often employed as a base to deprotonate the thiol group, facilitating the attack on the electrophilic carbon of chloroacetyl chloride. This step yields 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl chloride, which is highly reactive and requires immediate use in subsequent steps to prevent hydrolysis.

Coupling with Piperazine

The acetyl chloride intermediate is coupled with piperazine in a dichloromethane (DCM) medium. Triethylamine is added to scavenge HCl generated during the reaction, ensuring the reaction proceeds to completion. The product, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperazin-1-yl)ethanone, is isolated via column chromatography using a hexane-ethyl acetate gradient.

Esterification with Ethyl Chloroformate

The final step involves esterification of the piperazine nitrogen with ethyl chloroformate. This reaction is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The cold temperature stabilizes the reactive chloroformate and ensures selective acylation of the secondary amine. The crude product is purified via recrystallization from ethanol, yielding the target compound as a white crystalline solid.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. For the cyclization step, polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates compared to ethanol or water. Similarly, using potassium carbonate instead of sodium hydroxide in thioacetyl formation improves yields by reducing side reactions such as oxidation of the thiol group.

Temperature and Reaction Time

- Cyclization : Optimal yields (75–88%) are achieved at reflux temperatures (80–100°C) for 6–8 hours.

- Thioacetyl Formation : Reactions performed at 0°C for 2 hours minimize decomposition, yielding 70–85% product.

- Esterification : Maintaining temperatures below 5°C prevents premature decomposition of ethyl chloroformate.

Catalytic Additives

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in the coupling step increases interfacial interaction between the organic and aqueous phases, boosting yields by 15–20%.

Analytical Characterization

The compound’s structure is confirmed through spectroscopic and chromatographic methods:

Comparative Analysis of Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of thiosemicarbazides under microwave conditions (150°C, 20 minutes) achieves 90% yield, compared to 70% under conventional heating.

Solid-Phase Synthesis

Immobilizing the piperazine core on Wang resin enables stepwise coupling and automated purification. This method achieves 65% overall yield but requires specialized equipment.

Green Chemistry Approaches

Using water as a solvent for the cyclization step improves sustainability but reduces yield to 50–60% due to poorer solubility of intermediates.

Challenges and Mitigation Strategies

Purification Difficulties

The compound’s polar nature complicates column chromatography. Gradient elution with ethyl acetate-methanol (9:1 to 4:1) resolves co-elution issues.

Stability of Intermediates

The thioacetyl chloride intermediate is prone to hydrolysis. Storage under anhydrous conditions at -20°C extends its usability to 48 hours.

Scalability Issues

Exothermic reactions during esterification require jacketed reactors to maintain temperature control at scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photonic properties.

Biological Research: It can be used to study the interactions of triazole-containing compounds with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Electronic and Physicochemical Properties

- Hydrazone Derivatives (e.g., compounds in ): The hydrazone group introduces conjugation and planar geometry, enhancing interactions with biological targets like kinases or DNA. However, these compounds may exhibit reduced solubility compared to the target compound’s piperazine carboxylate.

- Morpholine and Piperazine Analogs : The morpholine ring in provides rigidity and hydrogen-bonding capacity, while the piperazine carboxylate in the target compound improves aqueous solubility, critical for oral bioavailability.

Thermal Stability

- Triazole-thione derivatives (e.g., ) exhibit high melting points (~450 K), suggesting robust thermal stability. The target compound’s ester group may lower its melting point, impacting formulation strategies.

Biological Activity

Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antiproliferative and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The process can be summarized as follows:

-

Starting Materials :

- 4-Methyl-4H-1,2,4-triazole-3-thiol

- Ethyl bromoacetate

- Piperazine derivatives

-

Reaction Conditions :

- The reaction is usually conducted in a solvent such as DMF (Dimethylformamide) under reflux conditions.

- The product is purified through recrystallization or chromatography.

Antiproliferative Activity

Recent studies have reported that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl Triazole Derivative | MCF7 | 3.5 |

| Ethyl Triazole Derivative | HeLa | 2.8 |

This suggests a potent anticancer potential that warrants further investigation into its mechanisms of action.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings highlight the compound's potential as an antimicrobial agent.

The biological activity of ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety is known to interfere with enzyme functions critical for cell proliferation and survival.

- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes leading to increased permeability and eventual cell lysis.

- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA strands, inhibiting replication and transcription processes.

Case Studies

In a recent case study involving the evaluation of various triazole derivatives for their anticancer properties, researchers found that compounds featuring the piperazine ring displayed enhanced cytotoxicity compared to those without it. This was attributed to improved solubility and bioavailability in biological systems.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis often involves coupling a piperazine core with a triazole-thioacetyl moiety. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperazine-1-carboxylate derivatives) are common starting materials due to their stability. Key steps include:

- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect the piperazine nitrogen, followed by deprotection under acidic conditions (e.g., TFA) .

- Thioether Formation : Reaction of a bromoacetyl intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaH or Et₃N) to form the thioacetyl linkage .

- Purification : Silica gel column chromatography with gradients of EtOAc/MeOH (+0.25% Et₃N to suppress tailing) is effective for isolating pure products .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify piperazine ring substitution patterns and triazole-thioacetyl connectivity .

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry to confirm molecular weight and purity (>95% by area normalization) .

- Elemental Analysis : Combustion analysis for C, H, N, and S to validate stoichiometry .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Stability is influenced by moisture, light, and temperature:

- Storage : Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent oxidation or hydrolysis of the thioether and ester groups .

- Decomposition Risks : Avoid prolonged exposure to acidic/basic conditions, which may cleave the ester or thioacetyl linkages. Monitor for CO₂/CO evolution during decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Reaction path search algorithms (e.g., quantum chemical calculations) can predict optimal conditions:

- Reaction Design : Use density functional theory (DFT) to model transition states for thioether formation, identifying favorable bases (e.g., TMG vs. DBU) .

- Condition Screening : Machine learning models trained on reaction databases can suggest solvent systems (e.g., DMF vs. THF) and temperatures to maximize yield .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 58% vs. lower yields in similar reactions)?

- Methodological Answer : Systematic parameter variation and mechanistic analysis:

- Byproduct Analysis : Use LC-MS to identify side products (e.g., overoxidation of thioether to sulfoxide) .

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) to minimize competing reactions .

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize reaction time and temperature .

Q. How can researchers study the reactivity of the diazoacetyl intermediate in related derivatives?

- Methodological Answer : Focus on controlled decomposition and trapping experiments:

- Intramolecular Insertion : Trigger C–H insertion using Rh(II) catalysts (e.g., Rh₂(OAc)₄) to form cyclopropane or lactam derivatives .

- Trapping Agents : Use styrene or furan derivatives to intercept carbene intermediates, analyzed by GC-MS or X-ray crystallography .

Q. What methodologies assess the compound’s potential toxicity in early-stage research?

- Methodological Answer : Prioritize in vitro assays before animal studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.